

# Application Notes and Protocols: In Vitro Functional Assays for BIM-23190 Activity

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## Compound of Interest

Compound Name: BIM-23190

Cat. No.: B3420296

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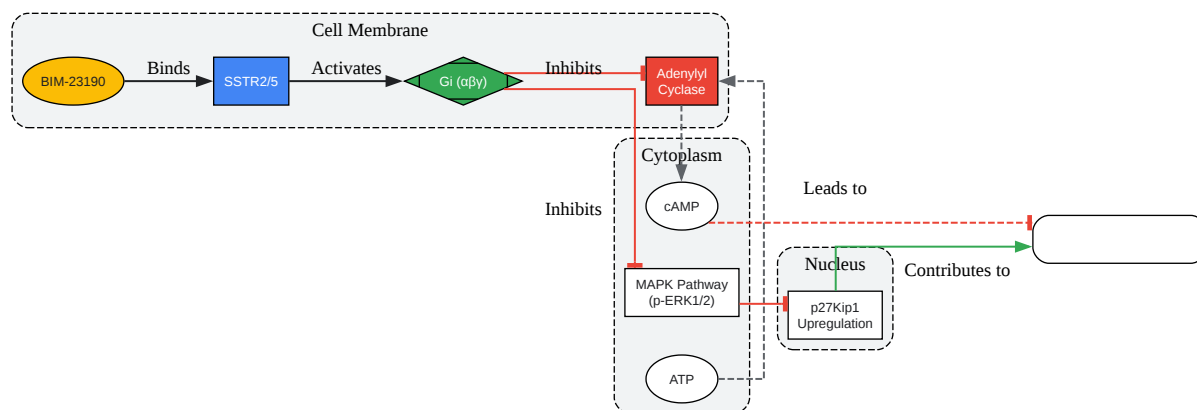
## Introduction

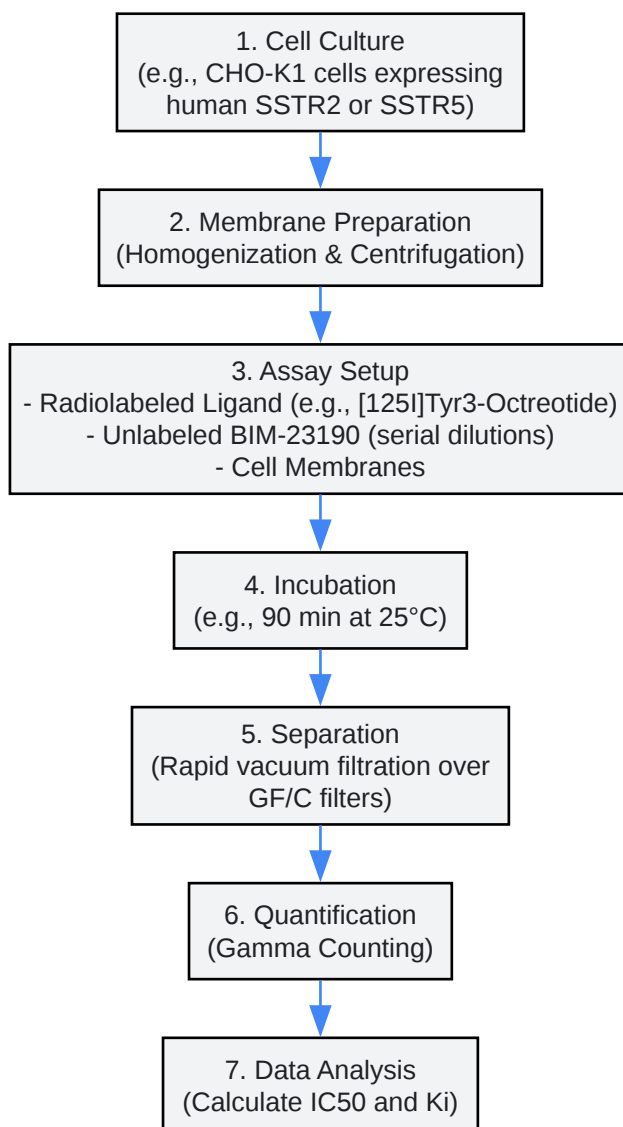
**BIM-23190** is a synthetic somatostatin analog that demonstrates selective agonist activity towards somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3][4] Somatostatin receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit hormone secretion and cell proliferation.[1] The antiproliferative effects of somatostatin analogs are linked to the inhibition of adenylyl cyclase and the regulation of apoptosis. Due to its selective affinity, **BIM-23190** is a valuable tool for studying the physiological roles of SSTR2 and SSTR5 and holds therapeutic potential for conditions such as acromegaly and various cancers.

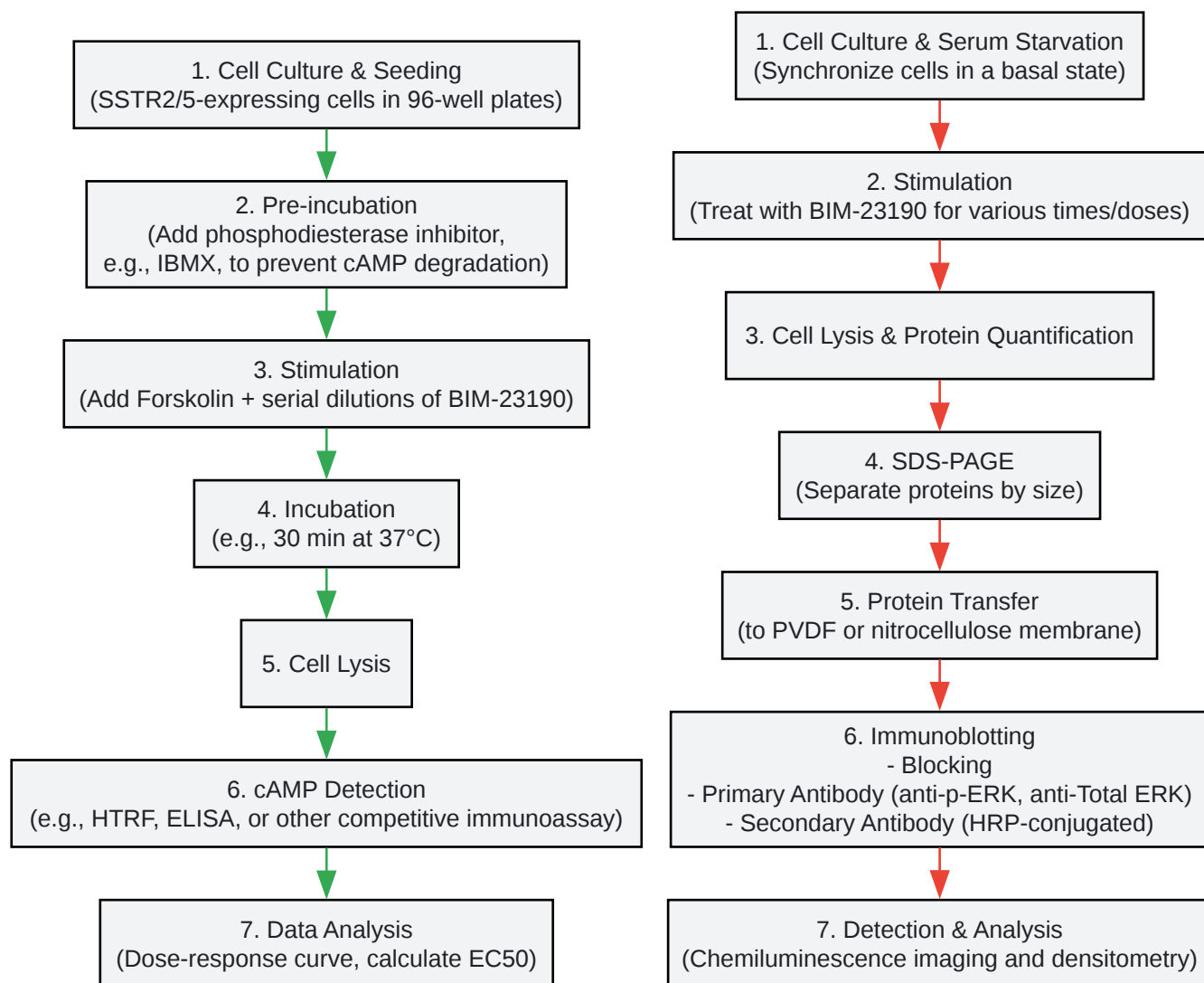
These application notes provide detailed protocols for key in vitro functional assays to characterize the bioactivity of **BIM-23190**, from receptor binding to downstream cellular responses.

## Mechanism of Action: SSTR2/5 Signaling

**BIM-23190** exerts its effects by binding to SSTR2 and SSTR5, which are coupled to inhibitory G proteins (Gi/o). This binding event initiates an intracellular signaling cascade. The Gi protein inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, **BIM-23190** has been shown to reduce the phosphorylation of ERK1/2 and upregulate the cell cycle inhibitor p27Kip1, ultimately leading to cytostatic and anti-secretory effects.







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## References

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